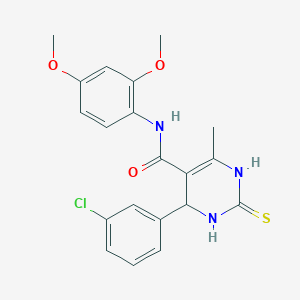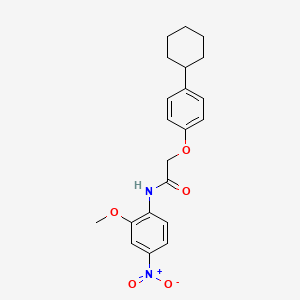![molecular formula C24H21NO3 B3961441 3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3961441.png)
3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different cellular pathways and disease models.
Mechanism of Action
3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one works by binding to the ATP-binding site of VEGFR and PDGFR, preventing the activation of downstream signaling pathways. This leads to the inhibition of angiogenesis and the suppression of tumor growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
Aside from its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of smooth muscle cells, which can contribute to the prevention of restenosis, the re-narrowing of blood vessels after angioplasty. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in laboratory experiments is its specificity for VEGFR and PDGFR. This allows researchers to selectively target these receptors without affecting other cellular pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound for laboratory use. However, one limitation of using this compound is its short half-life, which can make it difficult to maintain a consistent concentration in cell culture or animal models.
Future Directions
There are several future directions for the use of 3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in scientific research. One area of interest is the development of combination therapies that use this compound in conjunction with other anti-cancer agents. Additionally, researchers are investigating the use of this compound in the treatment of other diseases such as pulmonary hypertension and diabetic retinopathy. Finally, there is ongoing research to develop more potent and selective inhibitors of VEGFR and PDGFR, which could lead to improved anti-cancer therapies.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its ability to inhibit VEGFR and PDGFR, leading to the suppression of tumor growth and other biochemical and physiological effects. Its specificity and low toxicity make it a safe and effective compound for laboratory use, and ongoing research is investigating its potential in combination therapies and the treatment of other diseases.
Scientific Research Applications
3-[2-(4-biphenylyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively used in scientific research for its ability to inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, this compound can prevent the growth and spread of cancer cells, making it a promising anti-cancer agent.
properties
IUPAC Name |
1-ethyl-3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-2-25-21-11-7-6-10-20(21)24(28,23(25)27)16-22(26)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15,28H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMANWQYYJSXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B3961360.png)
![diisobutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3961362.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-chlorobenzenesulfonamide](/img/structure/B3961367.png)

![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3961379.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3961394.png)
![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3961402.png)

![(2,3-difluoro-4-methoxybenzyl){[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B3961414.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3961425.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B3961446.png)
